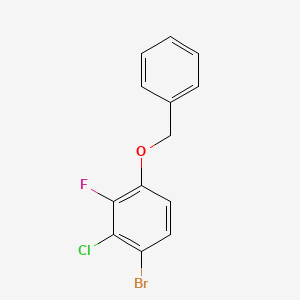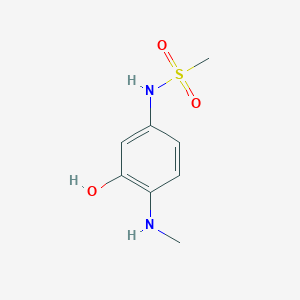
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a pyridine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Phenoxy Group: The phenoxy group is attached to the pyridine ring using a coupling reaction, such as the Ullmann reaction or Suzuki coupling.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution or other suitable methods.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the pyridine ring may facilitate interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(2-oxo-4-phenoxypyridin-1(2H)-yl)pentanoic acid: Lacks the trifluoromethoxy group, which may result in different biological activity.
2-(2-Oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)acetic acid: Similar structure but with an acetic acid group instead of a pentanoic acid group.
Uniqueness
The presence of the trifluoromethoxy group in 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This unique feature makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H18F3NO5 |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
4-methyl-2-[2-oxo-4-[2-(trifluoromethoxy)phenoxy]pyridin-1-yl]pentanoic acid |
InChI |
InChI=1S/C18H18F3NO5/c1-11(2)9-13(17(24)25)22-8-7-12(10-16(22)23)26-14-5-3-4-6-15(14)27-18(19,20)21/h3-8,10-11,13H,9H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
SBZYIWBDVWHJBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N1C=CC(=CC1=O)OC2=CC=CC=C2OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)


![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)




![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)



![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)
